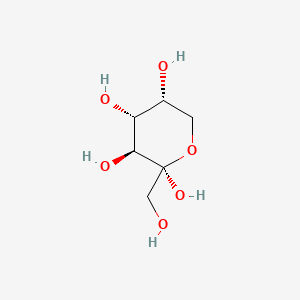

alpha-D-fructopyranose

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-ZXXMMSQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10489-81-3 | |

| Record name | alpha-D-Fructopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-D-FRUCTOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRW11KHO3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of α-D-fructopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereochemical features of α-D-fructopyranose, a fundamentally important monosaccharide in various biological and pharmaceutical contexts. This document details its structural parameters, experimental determination methodologies, and its role in metabolic pathways.

Structure and Stereochemistry of α-D-fructopyranose

α-D-fructopyranose is the six-membered ring form of the ketohexose D-fructose. Its systematic IUPAC name is (2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol. The pyranose ring is formed by the intramolecular cyclization of the D-fructose chain, where the hydroxyl group on carbon 6 attacks the ketone at carbon 2.

The stereochemistry of α-D-fructopyranose is defined by the orientation of the hydroxyl group at the anomeric carbon (C2). In the α-anomer, the anomeric hydroxyl group is positioned on the opposite face of the ring relative to the substituent on the other carbon flanking the ring oxygen (C6). This axial orientation of the hydroxyl group at C2 is a key distinguishing feature of the α-anomer. The absolute configuration of the chiral centers is inherited from the parent D-fructose molecule.

Below is a diagram illustrating the chair conformation of α-D-fructopyranose.

Caption: Chair conformation of α-D-fructopyranose.

Quantitative Structural Data

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of carbohydrates in solution. The chemical shifts are indicative of the electronic environment of each nucleus.

Table 1: ¹H and ¹³C NMR Chemical Shifts for D-Fructose Tautomers in D₂O [1]

| Tautomer | C1 | C2 | C3 | C4 | C5 | C6 |

| α-D-fructopyranose | 64.9 | 98.8 | 68.4 | 70.3 | 69.9 | 63.2 |

| β-D-fructopyranose | 65.2 | 98.9 | 70.4 | 70.5 | 72.4 | 63.6 |

| α-D-fructofuranose | 64.2 | 105.1 | 77.2 | 76.0 | 82.2 | 63.5 |

| β-D-fructofuranose | 63.5 | 101.9 | 81.3 | 76.2 | 81.3 | 62.1 |

| keto-D-fructose | 64.6 | 211.7 | 72.8 | 71.4 | 70.6 | 63.8 |

Note: Chemical shifts are in ppm.

Geometric Parameters (Computational Approximation for β-D-fructopyranose)

The following tables present computed bond lengths, bond angles, and dihedral angles for the more stable β-D-fructopyranose, which serves as a close approximation for the α-anomer. These values were obtained from a semi-experimental mixed estimation method and coupled-cluster computations.

Table 2: Selected Bond Lengths of β-D-fructopyranose

| Bond | Length (Å) |

| C1-C2 | 1.531 |

| C2-O2 | 1.411 |

| C2-O5 | 1.433 |

| C2-C3 | 1.528 |

| C3-C4 | 1.524 |

| C4-C5 | 1.526 |

| C5-O5 | 1.438 |

| C5-C6 | 1.516 |

| C6-O6 | 1.424 |

Table 3: Selected Bond Angles of β-D-fructopyranose

| Angle | Angle (°) |

| C1-C2-O2 | 108.9 |

| C1-C2-C3 | 111.4 |

| O2-C2-O5 | 108.1 |

| C3-C2-O5 | 107.5 |

| C2-C3-C4 | 110.8 |

| C3-C4-C5 | 110.1 |

| C4-C5-O5 | 109.8 |

| C4-C5-C6 | 112.5 |

| O5-C5-C6 | 107.1 |

| C2-O5-C5 | 112.9 |

Table 4: Selected Dihedral Angles of β-D-fructopyranose

| Dihedral Angle | Angle (°) |

| O5-C2-C3-C4 | 56.5 |

| C2-C3-C4-C5 | -54.7 |

| C3-C4-C5-O5 | 56.2 |

| C4-C5-O5-C2 | -61.0 |

| C5-O5-C2-C3 | 61.9 |

| O5-C2-C1-O1 | -69.2 |

| C3-C2-C1-O1 | 170.1 |

| C4-C5-C6-O6 | -178.6 |

| O5-C5-C6-O6 | 59.9 |

Disclaimer: The geometric parameters in Tables 2, 3, and 4 are for β-D-fructopyranose as determined by computational methods and are provided as an approximation for the α-anomer.

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of monosaccharides like α-D-fructopyranose relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state.

Methodology:

-

Crystallization: A supersaturated solution of the purified monosaccharide is prepared. Slow evaporation of the solvent or controlled temperature changes induce the formation of single crystals. This is often the most challenging step, particularly for obtaining high-quality crystals of a specific anomer.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure, including bond lengths, angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure and conformation of carbohydrates in solution.

Methodology:

-

Sample Preparation: A small amount of the purified carbohydrate is dissolved in a deuterated solvent (e.g., D₂O) to minimize the solvent proton signal. An internal standard may be added for chemical shift referencing.

-

1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired. The ¹H spectrum provides information on the chemical environment and coupling of protons, while the proton-decoupled ¹³C spectrum shows the number of unique carbon atoms.

-

2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons).

-

TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining stereochemistry and conformation.

-

-

Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon resonances and the determination of the relative stereochemistry and conformation of the molecule in solution.

Metabolic Pathway: Fructolysis

α-D-fructopyranose, upon ingestion, is primarily metabolized in the liver through a pathway known as fructolysis. This pathway converts fructose (B13574) into intermediates that can enter glycolysis or gluconeogenesis.

References

The Anomeric Effect: A Key Determinant of α-D-Fructopyranose Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional structure of carbohydrates is fundamental to their biological function, influencing everything from metabolic pathways to molecular recognition and drug interactions. A subtle yet powerful stereoelectronic force, the anomeric effect, plays a crucial role in dictating the conformational preferences of the anomeric center in cyclic monosaccharides. This guide provides a detailed exploration of the anomeric effect's influence on the stability of α-D-fructopyranose, a ketopyranose of significant biological and pharmaceutical relevance. We will delve into the theoretical underpinnings of this effect, present quantitative data from both computational and experimental studies, and provide detailed methodologies for its investigation.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in fructopyranose) of a pyranose ring to occupy an axial position, contrary to what would be predicted based on steric hindrance alone.[1] This phenomenon arises from a stabilizing interaction between the lone pair of electrons of the endocyclic oxygen atom and the antibonding (σ*) orbital of the C2-O2 bond (in the case of the hydroxyl group).[1] This orbital overlap, most effective when the substituent is axial, leads to a delocalization of electron density and a lowering of the molecule's overall energy. A secondary contribution to the anomeric effect is the minimization of dipole-dipole repulsion between the endocyclic oxygen and the exocyclic substituent, which is more pronounced in the axial conformation.[1]

Quantitative Analysis of α-D-Fructopyranose Stability

The stability of α-D-fructopyranose is a result of a delicate balance between several factors, including the anomeric effect, intramolecular hydrogen bonding, and steric strain. The following tables summarize quantitative data from computational and experimental studies, providing insights into the energetic contributions to the conformational preference of α-D-fructopyranose.

Table 1: Tautomeric Distribution of D-Fructose in D₂O at 20°C

| Tautomer | Percentage at Equilibrium (%)[2] |

| β-D-Fructopyranose | 68.23 |

| β-D-Fructofuranose | 22.35 |

| α-D-Fructofuranose | 6.24 |

| α-D-Fructopyranose | 2.67 |

| keto-D-Fructose | 0.50 |

This experimental data, obtained through ¹H NMR spectroscopy, provides the equilibrium distribution of the major tautomers of D-fructose in an aqueous solution.[2] From this, the Gibbs free energy difference (ΔG°) between the anomers can be calculated.

Table 2: Calculated Gibbs Free Energy Difference for Fructopyranose Anomers

| Anomeric Pair | ΔG° (kcal/mol) |

| α-D-Fructopyranose vs. β-D-Fructopyranose | 1.83 |

Calculated from the equilibrium percentages in Table 1 using the equation ΔG° = -RTlnK, where K = [%β]/[%α]. This value represents the overall relative stability in solution, which includes contributions from the anomeric effect, solvation, and other intramolecular interactions.

Experimental Protocols

The investigation of the anomeric effect and the conformational analysis of carbohydrates rely on a combination of experimental and computational techniques. Here, we provide detailed methodologies for two key experimental approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Analysis

NMR spectroscopy is a powerful non-invasive technique for determining the structure and conformation of carbohydrates in solution.[3] By analyzing chemical shifts and coupling constants, one can deduce the anomeric configuration and the relative populations of different conformers.[4][5]

Protocol for ¹H and ¹³C NMR Analysis of D-Fructose Anomers:

-

Sample Preparation:

-

Dissolve 10-20 mg of D-fructose in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Allow the solution to equilibrate at a constant temperature (e.g., 20°C) for at least 24 hours to ensure mutarotational equilibrium is reached.[2]

-

Add a small amount of a suitable internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) for chemical shift referencing.

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Use a water suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal.

-

Identify the anomeric proton signals, which typically resonate in the downfield region of the carbohydrate spectrum (around 4.5-5.5 ppm). The α-anomeric proton of pyranoses generally appears at a lower field than the β-anomeric proton.[4]

-

Integrate the signals corresponding to the anomeric protons of α-D-fructopyranose and other present tautomers to determine their relative populations.[2]

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

The anomeric carbon signals are typically found in the 90-110 ppm region.[3][6]

-

The chemical shift of the anomeric carbon can also provide information about the anomeric configuration.

-

For more detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to assign all proton and carbon signals.

-

-

Data Analysis:

-

Calculate the percentage of each anomer from the integration of the corresponding anomeric proton signals in the ¹H NMR spectrum.[2]

-

Analyze the proton-proton coupling constants (³JHH) to gain further conformational information. For pyranose rings in a chair conformation, a large coupling constant (8-10 Hz) between vicinal axial protons is typically observed, while smaller coupling constants (2-4 Hz) are characteristic of axial-equatorial or equatorial-equatorial couplings.[7]

-

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in its crystalline state, offering a static picture of its conformation.[8][9]

General Protocol for Single-Crystal X-ray Diffraction of a Carbohydrate:

-

Crystallization:

-

Grow single crystals of α-D-fructopyranose of suitable size and quality (typically 0.1-0.5 mm in each dimension). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect diffraction data as the crystal is rotated through a series of angles. The diffraction pattern is recorded on a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

-

-

Structural Analysis:

-

Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.

-

This provides a detailed and accurate picture of the conformation of α-D-fructopyranose in the solid state, including the orientation of the anomeric hydroxyl group.

-

Factors Influencing α-D-Fructopyranose Stability

The overall stability of α-D-fructopyranose is not solely determined by the anomeric effect. It is a complex interplay of several contributing factors. The following diagram illustrates the logical relationship between these factors.

Caption: Logical relationship of factors determining α-D-fructopyranose stability.

Conclusion

The anomeric effect is a critical factor governing the conformational preference and, consequently, the stability of α-D-fructopyranose. While it favors an axial orientation of the anomeric hydroxyl group, the overall stability observed in solution is a nuanced outcome of competing and cooperating forces, including steric interactions, intramolecular hydrogen bonding, and solvent effects. For professionals in drug development and carbohydrate research, a thorough understanding of the anomeric effect is indispensable for predicting molecular conformations, interpreting experimental data, and designing molecules with desired structural and functional properties. The experimental and computational approaches outlined in this guide provide a robust framework for investigating these intricate stereoelectronic interactions.

References

- 1. Anomeric effect - Wikipedia [en.wikipedia.org]

- 2. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 5. cigs.unimo.it [cigs.unimo.it]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies for carbohydrate model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of α-D-Fructopyranose

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of α-D-fructopyranose, a key monosaccharide. The information is presented to support research and development activities, with a focus on quantitative data, experimental reproducibility, and structural understanding.

Introduction

α-D-fructopyranose is one of the cyclic forms of D-fructose, a six-carbon polyhydroxyketone (ketohexose). While D-fructose in aqueous solution exists as an equilibrium mixture of five tautomers (α- and β-pyranose, α- and β-furanose, and the open-chain keto form), the β-pyranose form is typically the most abundant.[1][2] The α-D-fructopyranose anomer, though a minor component in this equilibrium, is crucial for understanding the overall chemical behavior and reactivity of fructose (B13574). Its structure features a six-membered pyranose ring, analogous to pyran.[3] This guide focuses specifically on the properties and characterization of the α-D-fructopyranose isomer.

Physical Properties

The physical properties of α-D-fructopyranose are fundamental to its handling, formulation, and analysis. Key quantitative data are summarized in the table below. It is important to note that many experimental values are reported for D-fructose, which represents an equilibrium mixture of its isomers. The properties of the pure α-anomer are often inferred or predicted.

Table 1: Physical Properties of D-Fructose and its Anomers

| Property | Value | Notes and Conditions | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | - | [4][5] |

| Molecular Weight | 180.16 g/mol | - | [4][5] |

| Melting Point | Decomposes ~103-105 °C | Value for crystalline D-fructose (mainly β-pyranose). Anomers interconvert upon melting. | [6][7][8] |

| Boiling Point | 401.1 ± 45.0 °C | Predicted value. Decomposes before boiling under standard pressure. | [4] |

| Density | 1.758 ± 0.06 g/cm³ | Predicted value. | [4] |

| Specific Optical Rotation [α] | Varies significantly | D-Fructose shows rapid mutarotation in solution. The initial rotation changes until an equilibrium value of ~ -92° (c=2, H₂O) is reached. | [6] |

| Solubility | Freely soluble in water | Crystalline D-fructose is readily soluble in water. | [6][8] |

| pKa | 12.06 @ 18 °C | Value for D-fructose in solution. | [6] |

Chemical Properties and Reactivity

Mutarotation: In aqueous solution, α-D-fructopyranose undergoes mutarotation, a process where it interconverts with other tautomeric forms.[1][9] This occurs through a ring-opening mechanism to form the linear keto-form, which can then re-cyclize to form any of the four cyclic anomers (α/β pyranose and α/β furanose).[9] The equilibrium distribution is temperature-dependent; increasing temperature favors the formation of the furanose forms.[1] For mutarotation to occur, the molecule must have a free anomeric carbon, which is present in fructose, making it a reducing sugar.[9][10]

Glycosidic Bond Formation: The anomeric hydroxyl group on the C2 carbon of α-D-fructopyranose is reactive and can form glycosidic bonds with other monosaccharides or alcohols. A prominent example is sucrose (B13894), where the anomeric carbon of α-D-glucose links to the anomeric carbon (C2) of β-D-fructofuranose.[3] Because both anomeric carbons are involved in this linkage, sucrose is a non-reducing sugar and does not exhibit mutarotation.[9][10]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for distinguishing and quantifying the different tautomers of fructose in solution.

Table 2: 13C NMR Chemical Shifts (δ) for Fructose Isomers in D₂O

| Carbon Atom | β-D-fructopyranose (ppm) | α-D-fructofuranose (ppm) | β-D-fructofuranose (ppm) | α-D-fructopyranose (ppm) |

| C-1 | 64.91 | 63.94 | 63.71 | Not well characterized |

| C-2 | 98.89 | 105.23 | 102.31 | ~96.86 |

| C-3 | 68.57 | 82.96 | 76.37 | Not well characterized |

| C-4 | 70.68 | 77.02 | 75.41 | Not well characterized |

| C-5 | 70.16 | 82.16 | 81.51 | Not well characterized |

| C-6 | 64.24 | 62.08 | 63.34 | Not well characterized |

| Source: Data compiled from published work.[11] The α-D-fructopyranose form is a minor species and its signals are often difficult to resolve or are not reported. |

1H NMR Spectroscopy: The 1H NMR spectrum of fructose in D₂O is complex due to signal overlap from multiple isomers, particularly in the 3.5-4.2 ppm region.[2] The anomeric protons are typically found further downfield. Advanced 1D and 2D NMR techniques are required for complete assignment.[12]

Experimental Protocols

Protocol 1: Determination of Mutarotation by Polarimetry

-

Objective: To measure the change in specific optical rotation of a freshly prepared fructose solution over time.

-

Materials: Polarimeter, sodium lamp (589 nm), 1 dm polarimeter cell, volumetric flasks, analytical balance, D-Fructose (crystalline), deionized water.

-

Methodology:

-

Prepare a 2% (w/v) solution of D-fructose in deionized water (e.g., 2.00 g in a 100 mL volumetric flask). Start a timer immediately upon addition of the solvent.

-

Quickly dissolve the solid by agitation and bring the solution to the final volume.

-

Immediately rinse and fill the 1 dm polarimeter cell with the solution.

-

Place the cell in the polarimeter and record the observed rotation (α) at t=1 minute and at regular intervals (e.g., every 5 minutes) thereafter.

-

Continue taking readings until the rotation value becomes stable for three consecutive readings. This final value represents the equilibrium rotation.

-

Calculate the specific rotation [α] at each time point using the formula: [α] = α / (l × c), where l is the path length in dm and c is the concentration in g/mL.

-

Plot specific rotation versus time to visualize the mutarotation curve.

-

Protocol 2: NMR Spectroscopic Analysis of Fructose Tautomers

-

Objective: To identify and quantify the major tautomeric forms of D-fructose in solution.

-

Materials: High-field NMR spectrometer (e.g., 600 MHz), 5 mm NMR tubes, Deuterium Oxide (D₂O, 99.9%), D-Fructose.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of D-fructose and dissolve it in 0.6 mL of D₂O directly in a clean, dry vial. Vortex briefly to ensure complete dissolution.[2]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency on the D₂O signal. Tune and match the probe for both ¹H and ¹³C frequencies.[2]

-

13C NMR Acquisition:

-

Use a standard single-pulse experiment with proton decoupling.

-

Set the spectral width to approximately 240 ppm, centered around 100 ppm.

-

Use a relaxation delay (d1) of 2-5 seconds to ensure quantitative accuracy.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Reference the spectrum (e.g., using an internal standard or the known solvent shift).

-

Identify the characteristic peaks for the anomeric (C2) carbons of each isomer (β-pyranose, α/β-furanose).

-

Integrate the signals corresponding to the anomeric carbons of the different tautomers. The relative integral values correspond to the molar ratio of the isomers in the equilibrium mixture.

-

-

Visualizations

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. unacademy.com [unacademy.com]

- 4. lookchem.com [lookchem.com]

- 5. alpha-D-Fructopyranose | C6H12O6 | CID 440545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beta-D-Fructopyranose | 7660-25-5 [chemicalbook.com]

- 8. beta-D-Fructopyranose CAS#: 7660-25-5 [m.chemicalbook.com]

- 9. conductscience.com [conductscience.com]

- 10. byjus.com [byjus.com]

- 11. rsc.org [rsc.org]

- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]

The Natural Occurrence and Metabolic Significance of α-D-Fructopyranose in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of α-D-fructopyranose in plants, its metabolic context, and the experimental methodologies required for its study. While fructose (B13574) is a well-known and abundant monosaccharide in the plant kingdom, its existence as a dynamic equilibrium of different isomeric forms in solution is a critical aspect for detailed biochemical and physiological studies. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental workflows.

Data Presentation: Tautomeric Distribution of D-Fructose in Aqueous Solution

Free fructose in an aqueous environment, such as the plant cell cytosol, exists as an equilibrium mixture of five tautomers: α-D-fructopyranose, β-D-fructopyranose, α-D-fructofuranose, β-D-fructofuranose, and the open-chain keto-D-fructose. Direct quantification of these individual tautomers within plant tissues is technically challenging and not widely reported in the literature. However, studies on the equilibrium of D-fructose in aqueous solutions provide a foundational understanding of their relative abundance. The following table summarizes the approximate percentage of each tautomer at equilibrium in an aqueous solution at 20°C. It is important to note that the cellular environment (e.g., temperature, pH, presence of other solutes) may influence this equilibrium.

| Tautomer | Ring Structure | Approximate Percentage at Equilibrium (20°C in D₂O) |

| β-D-fructopyranose | Six-membered | 68.23% |

| β-D-fructofuranose | Five-membered | 22.35% |

| α-D-fructofuranose | Five-membered | 6.24% |

| α-D-fructopyranose | Six-membered | 2.67% |

| keto-D-fructose | Open-chain | 0.50% |

Experimental Protocols

Extraction of Soluble Sugars from Plant Tissues

This protocol outlines a general method for the extraction of soluble sugars, including fructose, from plant material. This procedure is a prerequisite for subsequent analysis of α-D-fructopyranose.

Materials:

-

Fresh or freeze-dried plant tissue

-

80% (v/v) ethanol (B145695)

-

Deionized water

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Water bath

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried and finely ground tissue into a centrifuge tube.

-

Extraction:

-

Add 5 mL of 80% ethanol to the sample.

-

Incubate in a water bath at 80°C for 1 hour, with occasional vortexing.

-

Centrifuge at 5000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction on the pellet with another 5 mL of 80% ethanol and combine the supernatants.

-

-

Solvent Evaporation: Evaporate the ethanol from the combined supernatants using a rotary evaporator or a vacuum concentrator.

-

Reconstitution and Clarification:

-

Re-dissolve the dried extract in a known volume of deionized water (e.g., 1 mL).

-

Filter the aqueous extract through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Storage: Store the clarified extract at -20°C until analysis.

Quantification of Fructose Anomers by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the direct observation and quantification of the different anomeric forms of fructose in solution.

Materials:

-

Clarified plant sugar extract (from Protocol 1)

-

Deuterium oxide (D₂O)

-

NMR spectrometer (≥400 MHz recommended)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Lyophilize a known volume of the clarified plant extract.

-

Re-dissolve the dried sample in a precise volume of D₂O (e.g., 600 µL).

-

Transfer the sample to an NMR tube.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25°C). The temperature should be carefully controlled as it affects the tautomeric equilibrium.

-

Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons for accurate quantification.

-

-

Data Analysis:

-

Identify the characteristic resonance signals for the anomeric protons of α-D-fructopyranose and other fructose tautomers.

-

Integrate the area under the respective anomeric proton signals.

-

Calculate the relative percentage of each tautomer by dividing the integral of its anomeric signal by the sum of the integrals of all fructose anomeric signals.

-

Note: The complexity of plant extracts can lead to overlapping signals in ¹H NMR spectra. For more complex samples, 2D NMR techniques (e.g., HSQC, HMBC) or derivatization of the sugars prior to analysis may be necessary to achieve clear signal separation and accurate quantification.

Mandatory Visualization

Fructose Metabolism and Anomeric Equilibrium in Plants

The following diagram illustrates the central role of fructose in plant metabolism, highlighting its entry into glycolysis via phosphorylation and the dynamic equilibrium between its anomeric forms. Plant fructokinases have shown specificity for the β-furanose anomer, suggesting that other anomers, including α-D-fructopyranose, must first interconvert to this form to be readily metabolized through this primary pathway.

Caption: Fructose metabolism and anomeric equilibrium in plant cells.

Experimental Workflow for the Analysis of α-D-Fructopyranose in Plants

This diagram outlines the logical flow of the experimental procedure, from sample collection to the final quantification of α-D-fructopyranose.

Caption: Workflow for α-D-fructopyranose analysis in plants.

Biosynthesis pathway of α-D-fructopyranose

An in-depth technical guide on the biosynthesis of α-D-fructopyranose for researchers, scientists, and drug development professionals.

Abstract

Fructose (B13574), a key monosaccharide in cellular metabolism, exists in various isomeric forms, with α-D-fructopyranose being one of its significant conformations. Its biosynthesis is not a standalone pathway but is intricately integrated within the central carbon metabolism, primarily through gluconeogenesis and the Calvin cycle. This document provides a detailed exploration of the enzymatic reactions leading to the formation of fructose from precursor metabolites. It includes a comprehensive summary of quantitative data on key enzymes, detailed experimental protocols for their characterization, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Introduction

α-D-fructopyranose is one of the five isomers of D-fructose in solution, which also include β-D-fructopyranose, α-D-fructofuranose, β-D-fructofuranose, and the open-chain keto-D-fructose. The biosynthesis of fructose is a fundamental process that originates from three-carbon intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. In non-photosynthetic organisms, this occurs via the gluconeogenic pathway. In photosynthetic organisms, it is a core component of the Calvin cycle and subsequent sucrose (B13894) synthesis. The pathway converges on the formation of fructose-1,6-bisphosphate, which is then dephosphorylated to fructose-6-phosphate (B1210287) and subsequently to free fructose. The final isomeric distribution, including the α-D-fructopyranose form, is typically the result of a chemical equilibrium in aqueous solution, although enzymatic specificity can influence the initial conformation produced.

The Biosynthesis Pathway

The synthesis of fructose from three-carbon precursors can be outlined in three main stages:

-

Condensation of Triose Phosphates: Dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), which are intermediates in glycolysis/gluconeogenesis and the Calvin cycle, are condensed to form fructose-1,6-bisphosphate. This reaction is catalyzed by the enzyme fructose-bisphosphate aldolase (B8822740) .

-

Dephosphorylation of Fructose-1,6-bisphosphate: The C1 phosphate group is removed from fructose-1,6-bisphosphate to yield fructose-6-phosphate. This irreversible reaction is a key regulatory step in gluconeogenesis and is catalyzed by fructose-1,6-bisphosphatase (FBPase) .

-

Formation of Free Fructose: Fructose-6-phosphate can be converted to free fructose through two primary routes:

-

Direct Dephosphorylation: Catalyzed by a specific fructose-6-phosphatase or a non-specific phosphatase.

-

In the Context of Sucrose Metabolism (Plants): Fructose-6-phosphate is a precursor for sucrose synthesis. Sucrose can then be hydrolyzed by invertase to yield glucose and fructose. Alternatively, sucrose synthase can catalyze the reversible reaction between sucrose and UDP to form UDP-glucose and fructose.

-

The final product, free D-fructose, exists as an equilibrium mixture of its isomers in solution. The pyranose form typically predominates, with β-D-fructopyranose being the major anomer.

Pathway Visualization

Quantitative Data on Key Enzymes

The kinetic properties of the core enzymes in the fructose biosynthesis pathway have been characterized in various organisms. The following tables summarize representative kinetic data.

Table 1: Fructose-Bisphosphate Aldolase Kinetics

| Organism Source | Substrate(s) | K_m (μM) | k_cat (s⁻¹) | Reference |

| Homo sapiens (Aldolase A) | Fructose-1,6-bisphosphate | 12 | 10 | |

| Oryctolagus cuniculus (Rabbit muscle) | Fructose-1,6-bisphosphate | 4.6 | 18.5 | |

| Spinacia oleracea (Spinach chloroplast) | Fructose-1,6-bisphosphate | 16 | 29 | |

| Escherichia coli (Class II) | Fructose-1,6-bisphosphate | 270 | 14 |

Table 2: Fructose-1,6-Bisphosphatase (FBPase) Kinetics

| Organism Source | Substrate | K_m (μM) | k_cat (s⁻¹) | Allosteric Inhibitor (K_i) |

| Sus scrofa (Pig kidney) | Fructose-1,6-bisphosphate | 4.9 | 24 | AMP (22 μM) |

| Spinacia oleracea (Spinach chloroplast) | Fructose-1,6-bisphosphate | 28 | 86 | AMP (N/A) |

| Saccharomyces cerevisiae | Fructose-1,6-bisphosphate | 5 | 110 | AMP (50 μM) |

| Escherichia coli | Fructose-1,6-bisphosphate | 6.1 | 16 | AMP (2.1 μM) |

Experimental Protocols

The characterization of enzymes in the fructose biosynthesis pathway relies on robust and reproducible experimental assays. Below are detailed protocols for the key enzymes.

Protocol: Fructose-Bisphosphate Aldolase Activity Assay

This is a coupled enzyme assay where the cleavage of fructose-1,6-bisphosphate by aldolase is monitored by measuring the oxidation of NADH.

Principle: Aldolase cleaves Fructose-1,6-bisphosphate (F1,6BP) into DHAP and G3P. Triosephosphate isomerase (TPI) converts DHAP to G3P. Glycerol-3-phosphate dehydrogenase (G3PDH) then reduces the two molecules of G3P to glycerol-3-phosphate, oxidizing two molecules of NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the aldolase activity.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂.

-

Substrate: 50 mM Fructose-1,6-bisphosphate.

-

Coupling Enzymes: Triosephosphate isomerase (TPI, ~5 U/mL) and Glycerol-3-phosphate dehydrogenase (G3PDH, ~2 U/mL).

-

Cofactor: 10 mM NADH.

-

Enzyme Sample: Purified or partially purified aldolase preparation.

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

850 µL Assay Buffer

-

50 µL 10 mM NADH

-

20 µL TPI/G3PDH enzyme mix

-

-

Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline.

-

Initiate the reaction by adding 50 µL of the aldolase enzyme sample. Mix by inversion.

-

Start the reaction by adding 30 µL of 50 mM Fructose-1,6-bisphosphate and immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of aldolase activity is defined as the amount of enzyme that cleaves 1 µmol of F1,6BP per minute.

Workflow Visualization

Protocol: Fructose-1,6-Bisphosphatase (FBPase) Activity Assay

This is a coupled enzyme assay where the production of fructose-6-phosphate (F6P) is monitored by the reduction of NADP⁺.

Principle: FBPase hydrolyzes F1,6BP to F6P and inorganic phosphate. The F6P produced is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, which is coupled to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm, corresponding to NADPH formation, is proportional to the FBPase activity.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl₂.

-

Substrate: 10 mM Fructose-1,6-bisphosphate.

-

Coupling Enzymes: Phosphoglucose isomerase (PGI, ~2 U/mL) and Glucose-6-phosphate dehydrogenase (G6PDH, ~1 U/mL).

-

Cofactor: 20 mM NADP⁺.

-

Enzyme Sample: Purified or partially purified FBPase preparation.

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

880 µL Assay Buffer

-

20 µL 20 mM NADP⁺

-

20 µL PGI/G6PDH enzyme mix

-

50 µL FBPase enzyme sample

-

-

Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to record any background rate.

-

Initiate the reaction by adding 30 µL of 10 mM Fructose-1,6-bisphosphate and immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of FBPase activity is defined as the amount of enzyme that produces 1 µmol of F6P per minute.

Conclusion

The biosynthesis of α-D-fructopyranose is a result of fundamental, highly regulated enzymatic steps within central metabolism. The key enzymes, aldolase and fructose-1,6-bisphosphatase, represent critical control points. Understanding their kinetics and regulation is essential for applications in metabolic engineering and drug development targeting these pathways. The provided protocols offer a standardized basis for the functional characterization of these enzymes. While the final isomeric form of fructose in solution is governed by chemical equilibrium, the enzymatic production from phosphorylated precursors is the foundational biological process.

The Role of α-D-Fructopyranose in Carbohydrate Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fructose (B13574), a key dietary monosaccharide, is primarily metabolized in the liver through a pathway initiated by ketohexokinase (fructokinase). While fructose exists in solution as an equilibrium mixture of tautomers, including α and β anomers of pyranose and furanose forms, evidence strongly suggests that the predominant substrate for fructokinase is the β-D-fructofuranose anomer. Consequently, α-D-fructopyranose must undergo anomerization to the β-furanose form to be efficiently phosphorylated and enter the metabolic cascade. This guide provides an in-depth analysis of the metabolic fate of fructose, with a focus on the necessary isomeric conversion of α-D-fructopyranose. It details the enzymatic kinetics, metabolic pathways, and experimental protocols relevant to understanding its role in carbohydrate metabolism.

Introduction to Fructose Metabolism

Dietary fructose is absorbed from the small intestine primarily via the GLUT5 transporter.[1] The liver is the principal site of fructose metabolism, where it is rapidly phosphorylated by ketohexokinase (KHK), also known as fructokinase.[2][3][4] This initial step traps fructose within the hepatocyte as fructose-1-phosphate (B91348) (F1P).[5] Unlike glucose metabolism, fructose catabolism bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase-1, leading to a rapid and largely unregulated influx of carbons into the glycolytic and lipogenic pathways.[6]

The Anomeric Specificity of Ketohexokinase

Fructose in aqueous solution exists as a complex equilibrium of isomers: β-D-fructopyranose (~70%), β-D-fructofuranose (~23%), and α-D-fructofuranose (~7%), with a small amount of the α-D-fructopyranose form. Crucially, studies on beef liver fructokinase have demonstrated a high degree of specificity for the β-D-fructofuranose anomer.[7] This implies that for α-D-fructopyranose to be metabolized, it must first undergo mutarotation to the β-D-fructofuranose form. The rate of this spontaneous anomerization is generally faster than the rate of phosphorylation, ensuring that a steady supply of the preferred substrate is available for fructokinase.[7]

The Central Metabolic Pathway of Fructose

The metabolism of fructose, following the necessary anomerization of α-D-fructopyranose, proceeds through a well-defined pathway in the liver.

Phosphorylation by Ketohexokinase (KHK)

Once in the β-D-fructofuranose form, fructose is phosphorylated by KHK to fructose-1-phosphate (F1P).[2] There are two isoforms of KHK in humans, KHK-C and KHK-A. KHK-C, the predominant isoform in the liver, has a high affinity for fructose.[8]

Cleavage by Aldolase (B8822740) B

Fructose-1-phosphate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[9] Aldolase B can utilize both fructose-1,6-bisphosphate and fructose-1-phosphate as substrates.[8][9]

Entry into Glycolysis and Gluconeogenesis

DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which also enters these central metabolic pathways.[10] The rapid production of these triose phosphates from fructose can lead to a significant increase in the substrates available for glycolysis, glycogen (B147801) synthesis, and de novo lipogenesis.[11]

Quantitative Data in Fructose Metabolism

Understanding the quantitative aspects of fructose metabolism is crucial for assessing its physiological and pathological impact.

Table 1: Kinetic Parameters of Key Enzymes in Human Fructose Metabolism

| Enzyme | Substrate | Isoform | Km | Vmax | Notes |

| Ketohexokinase (KHK) | D-Fructose | KHK-C | ~0.8 mM | - | High affinity for fructose.[12] |

| Aldolase B | Fructose-1-phosphate | - | - | - | Activity is comparable for Fructose-1-phosphate and Fructose-1,6-bisphosphate.[8] |

| Aldolase B | Fructose-1,6-bisphosphate | - | 20.003 ± 4.497 mM | 1769.513 ± 200.322 mU/mg protein | Data from human placental aldolase.[7] |

Table 2: Intracellular Metabolite Concentrations in Liver Following Fructose Administration

| Metabolite | Condition | Concentration | Organism | Reference |

| Fructose-1-phosphate | Perfusion with 10mM D-fructose (10 min) | 8.7 µmol/g of liver | Rat | [13] |

| Fructose-1-phosphate | Basal | ~20 nmol/g liver | Rat | [14] |

| Fructose-1-phosphate | Sorbitol administration | ~70 nmol/g liver | Rat | [14] |

| Glycerol-3-phosphate | Fructose infusion (10 min) | Halved (47% of baseline) | Rat | [15] |

| Dihydroxyacetone phosphate | Hyperglycemia in G3PP-LKO mice | Significantly increased | Mouse | [16] |

Experimental Protocols

Detailed and validated protocols are essential for the accurate study of fructose metabolism.

Measurement of Ketohexokinase (KHK) Activity

A luminescence-based assay is a sensitive and high-throughput method to quantify KHK activity in cell lysates or tissue homogenates.[1][17]

Principle: KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate, consuming ATP and producing ADP. The amount of ADP produced is directly proportional to KHK activity and can be measured using a luminescence-based ADP detection assay.[18]

Procedure:

-

Tissue/Cell Homogenization: Homogenize liver tissue or hepatocytes in a suitable lysis buffer on ice.[18]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing fructose, ATP, and potassium.[18]

-

Enzymatic Reaction: Add the tissue homogenate to the reaction mixture and incubate to allow for the conversion of fructose to F1P.

-

ADP Detection: Add a luminescent ADP detection reagent. The resulting luminescent signal is proportional to the amount of ADP produced.

-

Quantification: Determine KHK activity by comparing the luminescence of the sample to a standard curve generated with known ADP concentrations.[18]

Measurement of Aldolase B Activity

A colorimetric assay can be used to determine aldolase activity in various samples.[1]

Principle: Aldolase catalyzes the cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Through a series of coupled enzymatic reactions, a product is formed that can be measured spectrophotometrically.[19]

Procedure:

-

Sample Preparation: Serum, plasma, or tissue/cell lysates can be used. For tissues and cells, homogenize in Aldolase Assay Buffer on ice.[1]

-

Reaction Mix Preparation: Prepare a reaction mix containing fructose-1,6-bisphosphate as the substrate.

-

Kinetic Measurement: Add the sample to the reaction mix and measure the change in absorbance at a specific wavelength (e.g., 240 nm or 450 nm depending on the kit) over time in a spectrophotometer.[19] The rate of change in absorbance is proportional to the aldolase activity.

-

Calculation: Calculate the aldolase activity based on the rate of absorbance change and the extinction coefficient of the product formed.

Signaling Pathways and Logical Relationships

Visualizing the metabolic and regulatory pathways involving fructose provides a clearer understanding of its role.

Caption: Overview of Fructose Absorption and Metabolism.

Caption: Experimental Workflow for Ketohexokinase Activity Assay.

Conclusion

The metabolic significance of α-D-fructopyranose is intrinsically linked to its conversion to the β-D-fructofuranose anomer, the preferred substrate for ketohexokinase. This initial and necessary step underscores the importance of stereochemistry in enzymatic reactions and metabolic regulation. The rapid, unregulated flux of fructose-derived carbons into central metabolic pathways has significant implications for hepatic lipid and glucose homeostasis, making the enzymes of fructose metabolism, particularly ketohexokinase and aldolase B, attractive targets for therapeutic intervention in metabolic diseases. Further research into the in vivo kinetics of fructose anomerization and the factors that may influence this process will provide a more complete understanding of fructose metabolism and its role in health and disease.

References

- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ketohexokinase - Proteopedia, life in 3D [proteopedia.org]

- 3. Fructokinase - Wikipedia [en.wikipedia.org]

- 4. prospecbio.com [prospecbio.com]

- 5. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anomeric specificity of the stimulatory effect of D-glucose on D-fructose phosphorylation by human liver glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. uniprot.org [uniprot.org]

- 13. The cause of hepatic accumulation of fructose 1-phosphate on fructose loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Monitoring acute metabolic changes in the liver and kidneys induced by fructose and glucose using hyperpolarized [2-13C]dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hepatic glycerol shunt and glycerol-3-phosphate phosphatase control liver metabolism and glucodetoxification under hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholars.uky.edu [scholars.uky.edu]

- 18. benchchem.com [benchchem.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

Spectroscopic Profile of α-D-Fructopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α-D-fructopyranose, a significant anomer of D-fructose. This document is intended to serve as a detailed resource for researchers and professionals in the fields of carbohydrate chemistry, drug development, and materials science, offering key data and methodologies for the characterization of this monosaccharide.

Introduction

α-D-Fructopyranose is one of the five tautomers of D-fructose in solution, existing in equilibrium with β-D-fructopyranose, α-D-fructofuranose, β-D-fructofuranose, and the open-chain keto form. While it is a minor component in aqueous solutions, its characterization is crucial for a complete understanding of the chemical and biological properties of fructose. This guide presents the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for α-D-fructopyranose, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections provide quantitative NMR and IR spectroscopic data for α-D-fructopyranose. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for α-D-Fructopyranose in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | 3.65 (H-1a), 3.80 (H-1b) | 64.6 |

| C2 | - | 99.0 |

| C3 | 4.09 | Not Reported |

| C4 | 3.84 | Not Reported |

| C5 | 3.80 | Not Reported |

| C6 | 3.72 (H-6a), Not Reported (H-6b) | Not Reported |

Note: Data adapted from Barclay et al. (2012) as cited in a BenchChem application note. Chemical shifts are referenced relative to an internal standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure. The following table presents theoretically calculated IR absorption bands for the α-anomer of D-fructose.

Table 2: Calculated Infrared (IR) Absorption Bands for α-D-Fructopyranose

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3876 - 3005 | O-H stretching |

| up to 2061 | C-H stretching |

| 1849 - 1634 | C=O stretching (from residual open-chain form) |

| 1526 - 1347 | O-C-H and C-O-H deformation |

| 1362 - 1191 | In-plane C-H and O-H deformation |

| 1191 - 995 | C-O and C-C stretching |

| 600 - 1500 | "Fingerprint" region, characteristic of carbohydrates |

Note: These are theoretically calculated frequencies and may differ slightly from experimental values. The region from 600 to 1500 cm⁻¹ contains complex vibrations characteristic of the carbohydrate structure.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following sections outline the protocols for NMR and IR spectroscopic analysis of α-D-fructopyranose.

NMR Spectroscopy Protocol

The following protocol is for the acquisition of high-resolution 1D and 2D NMR spectra of D-fructose in D₂O to identify the signals of the α-D-fructopyranose anomer.

3.1.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of D-fructose for ¹H NMR or 50-100 mg for ¹³C NMR experiments.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity D₂O (99.9 atom % D) in a clean NMR tube.

-

Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).

-

Homogenization: Gently vortex the NMR tube to ensure complete dissolution and a homogeneous solution.

3.1.2. 1D NMR Data Acquisition

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).

-

Spectral Width: Approximately 12 ppm, centered around 4.7 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

-

Number of Scans (ns): 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR:

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Spectral Width: Approximately 220-240 ppm, centered around 100 ppm.

-

Acquisition Time: 1-1.5 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): 1024-4096, due to the low natural abundance of ¹³C.

-

3.1.3. 2D NMR Data Acquisition (COSY and HSQC)

For unambiguous assignment of the α-D-fructopyranose signals, 2D NMR experiments are recommended.

-

COSY (¹H-¹H Correlation Spectroscopy):

-

Pulse Sequence: Standard COSY-90 sequence.

-

Spectral Width: Same as the ¹H spectrum in both dimensions.

-

Data Points: 2048 in F2 and 256-512 in F1.

-

Number of Scans: 8-16 per increment.

-

Relaxation Delay: 1-2 seconds.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Sequence: Standard HSQC with sensitivity enhancement.

-

¹H Spectral Width: Same as the ¹H spectrum.

-

¹³C Spectral Width: Covering the expected range of carbohydrate signals (e.g., 50-110 ppm).

-

Data Points: 2048 in F2 and 256 in F1.

-

Number of Scans: 16-64 per increment.

-

Relaxation Delay: 1-2 seconds.

-

3.1.4. Data Processing

-

Apply a suitable window function (e.g., sine-bell) to the FID.

-

Perform Fourier transformation.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.

3.2.1. Sample Preparation

-

Drying: Dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for several hours to remove any absorbed water.

-

Grinding: In an agate mortar, grind 1-2 mg of the α-D-fructopyranose sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by gentle grinding.

-

Pellet Formation: Transfer the mixture to a pellet die and press under a hydraulic press at 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.

3.2.2. Data Acquisition

-

Background Spectrum: Record a background spectrum of a pure KBr pellet.

-

Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Visualization of α-D-Fructopyranose Structure

The following diagram illustrates the structure of α-D-fructopyranose with atom numbering corresponding to the NMR data.

Caption: Structure of α-D-fructopyranose with atom numbering.

Logical Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the complete spectroscopic characterization of α-D-fructopyranose.

Caption: Workflow for the spectroscopic analysis of α-D-fructopyranose.

References

Tautomerism of fructose to α-D-fructopyranose

An In-depth Technical Guide to the Tautomerism of Fructose (B13574) to α-D-Fructopyranose

Introduction

Fructose, a ketonic simple sugar, is a monosaccharide of significant interest in the food and pharmaceutical industries. In solution, fructose does not exist as a single structure but rather as a dynamic equilibrium of five different tautomers. This phenomenon, known as tautomerism, involves the interconversion of these forms through a process called mutarotation. The tautomeric distribution of fructose is crucial as the chemical and biological properties of each isomer can vary. This guide provides a detailed exploration of the tautomerism of fructose with a focus on the formation of α-D-fructopyranose, experimental protocols for its study, and the quantitative distribution of its tautomeric forms.

The Tautomeric Forms of Fructose

In an aqueous solution, D-fructose exists as an equilibrium mixture of at least five tautomers: the open-chain keto form and four cyclic isomers (two pyranose and two furanose forms).[1][2] The cyclic forms are hemiacetals that result from the intramolecular nucleophilic addition of one of the hydroxyl groups to the ketone carbonyl group. The pyranose forms are six-membered rings, while the furanose forms are five-membered rings. Each of these ring structures can exist as one of two anomers, α or β, which differ in the configuration at the anomeric carbon (C2).

The five primary tautomers of D-fructose in solution are:

-

β-D-fructopyranose

-

β-D-fructofuranose

-

α-D-fructofuranose

-

α-D-fructopyranose

-

Open-chain keto D-fructose

Mechanism of Tautomerism: Mutarotation

The interconversion between the different cyclic forms of fructose occurs through the open-chain keto form in a process known as mutarotation.[3] This process results in a change in the optical rotation of a freshly prepared solution of a pure anomer until an equilibrium value is reached. The mechanism involves the opening of the hemiacetal ring to yield the acyclic ketone, followed by the re-closure of the ring to form either the original or a different cyclic tautomer.[4] This ring-chain tautomerism is the fundamental mechanism behind mutarotation.[3]

Quantitative Analysis of Fructose Tautomers

The distribution of fructose tautomers at equilibrium in a solution can be quantified using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The relative concentrations of the different forms are influenced by factors such as temperature, solvent, and pH.

The tautomeric distribution of D-fructose in D₂O at 20°C has been determined by ¹H NMR spectroscopy.[2][5] The β-pyranose form is the most abundant, followed by the β-furanose and α-furanose forms.[2] The α-pyranose and the open-chain keto forms are present in much smaller quantities.[2]

| Tautomer | Percentage at Equilibrium (20°C in D₂O) |

| β-D-fructopyranose | 68.23% |

| β-D-fructofuranose | 22.35% |

| α-D-fructofuranose | 6.24% |

| α-D-fructopyranose | 2.67% |

| Keto form | 0.50% |

| Data adapted from Barclay et al. (2012)[2][5] |

Experimental Protocols for Studying Fructose Tautomerism

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural and quantitative analysis of the complex mixture of fructose tautomers in solution.[1] Both ¹H and ¹³C NMR can be used, with ¹H NMR being particularly useful for studying the kinetics of mutarotation due to its faster acquisition times.[2]

Methodology:

-

Sample Preparation: A known concentration of D-fructose (e.g., 0.18 M) is dissolved in a deuterated solvent, typically Deuterium (B1214612) Oxide (D₂O), to minimize the solvent signal in the ¹H NMR spectrum.[2] For equilibrium studies, the solution is allowed to equilibrate for at least 48 hours at a constant temperature.[2]

-

Instrument Setup:

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is locked using the deuterium signal from the D₂O.

-

The probe is tuned and matched to the appropriate frequency (¹H or ¹³C).

-

Shimming is performed to optimize the homogeneity of the magnetic field.[1]

-

-

Data Acquisition (¹H NMR):

-

Data Analysis: The signals corresponding to each tautomer are integrated, and the relative percentages are calculated from these integrals. The full assignment of shifts for all tautomers is necessary for accurate quantification.[5]

Chromatographic Separation

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can be employed to separate the different isomers of fructose. This is particularly useful in industrial settings for enriching fructose solutions.[6]

Methodology (Ion-Exchange Chromatography):

-

Stationary Phase: A strong acid cation exchange resin in the calcium form is often used.[6][7]

-

Mobile Phase: Deionized water is used as the eluent.

-

Separation Mechanism: The separation is based on the differential affinity of the fructose and glucose molecules for the resin. Fructose forms a stronger complex with the calcium ions on the resin, leading to a longer retention time compared to glucose.[6][7]

-

Detection: A refractive index (RI) detector is commonly used.

Polarimetry

Polarimetry is a classic technique used to study mutarotation by measuring the change in the optical rotation of a sugar solution over time.[4]

Methodology:

-

Sample Preparation: A pure anomer of fructose is dissolved in water.

-

Measurement: The optical rotation of the solution is measured immediately after dissolution and then periodically until a stable value is reached.

-

Data Analysis: The change in optical rotation over time is plotted, and the kinetics of the mutarotation can be determined from this data.

References

- 1. benchchem.com [benchchem.com]

- 2. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. conductscience.com [conductscience.com]

- 4. Mechanism Of Mutarotation | bartleby [bartleby.com]

- 5. Observation of the keto tautomer of D-fructose in D(2)O using (1)H NMR spectroscopy. | Sigma-Aldrich [merckmillipore.com]

- 6. Chromatographic Separation Process | www.purolite.com [purolite.com]

- 7. dupont.com [dupont.com]

α-D-fructopyranose versus β-D-fructopyranose equilibrium

An In-depth Technical Guide to the α-D-Fructopyranose versus β-D-Fructopyranose Equilibrium

Introduction

D-fructose, a ketose monosaccharide, is a central carbohydrate in metabolism and a key component of many foods and pharmaceutical formulations. In aqueous solution, D-fructose does not exist as a single structure but as a complex equilibrium mixture of several tautomers.[1] This phenomenon, known as mutarotation, involves the interconversion between cyclic hemiacetal forms and the open-chain keto form.[2][3] Among the cyclic forms, the six-membered ring structures, α-D-fructopyranose and β-D-fructopyranose, are significant components of this equilibrium. Understanding the dynamics and quantitative aspects of this equilibrium is crucial for researchers in carbohydrate chemistry, drug development, and food science, as the different anomers can exhibit distinct physical, chemical, and biological properties.

This technical guide provides a comprehensive overview of the equilibrium between α-D-fructopyranose and β-D-fructopyranose, detailing quantitative data, experimental protocols for its characterization, and the key factors that influence the tautomeric distribution.

Quantitative Data on Fructose (B13574) Tautomeric Equilibrium

The distribution of D-fructose tautomers in solution is dynamic and sensitive to environmental conditions such as temperature and solvent.[1] At equilibrium in an aqueous solution, β-D-fructopyranose is the most abundant tautomer.[4][5] The equilibrium mixture also contains significant amounts of the five-membered ring furanose forms (α and β) and a small percentage of the open-chain keto form.[2][4]

Tautomeric Composition

The following table summarizes the approximate distribution of major D-fructose tautomers in deuterium (B1214612) oxide (D₂O) at 20°C, as determined by ¹H NMR spectroscopy.

| Tautomer | Percentage at Equilibrium (20°C in D₂O) |

| β-D-fructopyranose | ~68-70% |

| β-D-fructofuranose | ~22-23% |

| α-D-fructofuranose | ~6% |

| α-D-fructopyranose | ~3% |

| keto form (open-chain) | ~0.5% |

| [4][5] |

Specific Rotation of Fructose Anomers

The interconversion between anomers can be observed by polarimetry, as each anomer has a distinct specific optical rotation. The specific rotation of an equilibrium mixture is a weighted average of the rotations of the individual anomers present.[6]

| Anomer/Mixture | Specific Rotation [α]D (in water) |

| Pure β-D-fructopyranose | -133° |

| Equilibrium Mixture | -92° |

| [7][8][9] |

Mutarotation and Equilibrium Dynamics

Mutarotation is the process by which the α and β anomers of a sugar interconvert in solution, leading to an equilibrium mixture.[5] This process occurs through the transient formation of the open-chain keto form.[2] The β-pyranose form of fructose is generally favored at equilibrium due to its greater stability; it is the only aldohexose that can adopt a conformation with all bulky substituents in equatorial positions, minimizing steric strain.[10]

Figure 1. Interconversion pathway of D-fructopyranose anomers.

Experimental Protocols

The determination of the anomeric equilibrium of fructose is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification and quantification of all fructose tautomers in solution.[1]

Methodology:

-

Sample Preparation:

-

Weigh 5-25 mg of D-fructose for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in 0.6-0.7 mL of high-purity deuterium oxide (D₂O, 99.9% D or higher) in a clean NMR tube.[1]

-

An internal standard (e.g., DSS or TMSP) can be added for chemical shift referencing.[1]

-

Vortex the solution for 30-60 seconds to ensure complete dissolution and homogeneity.[11]

-

Allow the solution to equilibrate for at least 48 hours at the desired temperature to ensure the tautomeric equilibrium is reached.[4]

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer and lock the field frequency using the deuterium signal from D₂O.[11]

-

Tune and match the probe for the ¹H or ¹³C frequency.[11]

-

Perform shimming to optimize the magnetic field homogeneity.[11]

-

For ¹H NMR (Quantitative):

-

Pulse Program: Standard single-pulse with solvent suppression (e.g., presaturation).[11]

-

Relaxation Delay (d1): 5 seconds (should be at least 5 times the longest T₁ relaxation time for accurate quantification).[11]

-

Acquisition Time: ~2-3 seconds.[11]

-

Number of Scans (ns): 16 to 64, depending on concentration.[11]

-

Temperature: Maintain a constant temperature (e.g., 298 K or 25°C).[11]

-

-

For ¹³C NMR:

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the well-resolved signals corresponding to each anomer. The anomeric carbon signals in the ¹³C spectrum or specific, non-overlapping proton signals in the ¹H spectrum are typically used for quantification.[1]

-

The relative percentage of each anomer is calculated from the ratio of its signal integral to the total integral of all anomeric signals.

-

Polarimetry

Polarimetry measures the change in the angle of plane-polarized light as it passes through a solution of an optically active compound.[12] It is used to monitor the progress of mutarotation until a stable equilibrium rotation is achieved.[13]

Methodology:

-

Principle: The observed optical rotation (α) is proportional to the concentration of the chiral substance (c), the path length of the light through the sample (l), and the specific rotation ([α]), a characteristic of the substance. This relationship is described by Biot's Law: α = [α] * l * c.[14]

-

Sample Preparation:

-

Prepare a solution of D-fructose of a known concentration (e.g., 1-10 g/100 mL) in distilled water.

-

Ensure the solvent is not optically active.

-

-

Instrument Setup and Measurement:

-

Calibrate the polarimeter using a blank (the solvent).

-

Fill the polarimeter cell (of a known path length, typically 1 dm) with the fructose solution, ensuring no air bubbles are in the light path.[14]

-

Place the cell in the polarimeter.

-

Measure the optical rotation at a specific wavelength (usually the sodium D-line, 589 nm) and a constant temperature (e.g., 20°C).[13]

-

Record the optical rotation at regular intervals until the value becomes constant, indicating that equilibrium has been reached.

-

-

Data Analysis:

-

The equilibrium percentages of α- and β-pyranose can be calculated if the specific rotations of the pure anomers and the equilibrium mixture are known.

-

Let x be the fraction of α-D-fructopyranose and (1-x) be the fraction of β-D-fructopyranose.

-

[α]equilibrium = (x * [α]α-anomer) + ((1-x) * [α]β-anomer)

-

Solve for x to determine the mole fractions of each anomer.

-

Figure 2. General workflow for analyzing fructose tautomeric equilibrium.

Factors Influencing the Equilibrium

The position of the tautomeric equilibrium of D-fructose is sensitive to several factors:

-

Temperature: An increase in temperature generally favors the formation of the furanose forms over the more stable pyranose forms.[4] This is an important consideration in food processing and high-temperature analytical techniques.

-

Solvent: The polarity and hydrogen-bonding capacity of the solvent can significantly alter the tautomeric distribution. For instance, in solvents less polar than water, the equilibrium can shift.

-

pH: The rate of mutarotation is catalyzed by both acids and bases.[3] While the equilibrium composition may not be drastically different within a neutral pH range (pH 2-7), extreme pH values can influence the stability and distribution of the anomers.[15]

Conclusion

The equilibrium between α-D-fructopyranose and β-D-fructopyranose is a fundamental aspect of fructose chemistry. In aqueous solutions, this equilibrium heavily favors the more stable β-anomer. The dynamic interconversion, or mutarotation, proceeds through an open-chain keto intermediate and results in a complex mixture that also includes furanose forms. The quantitative analysis of this equilibrium is reliably performed using high-resolution NMR spectroscopy, which allows for the direct measurement of each tautomer. Polarimetry serves as a complementary technique to monitor the overall process of mutarotation. For researchers and professionals in drug development and food science, a thorough understanding of this equilibrium and the factors that influence it is essential for controlling the properties and behavior of fructose-containing systems.

References

- 1. benchchem.com [benchchem.com]

- 2. psiberg.com [psiberg.com]

- 3. conductscience.com [conductscience.com]

- 4. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]